1-(2-Hydroxy-4-methylphenyl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxy-4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-9(11)8-5-4-7(2)6-10(8)12/h4-6,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHADLNZFCPLIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2886-52-4 | |
| Record name | 1-(2-hydroxy-4-methylphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2'-Hydroxy-4'-methylpropiophenone
This guide provides a comprehensive technical overview of 2'-Hydroxy-4'-methylpropiophenone, also identified as 1-(2-Hydroxy-4-methylphenyl)propan-1-one. Designed for researchers, medicinal chemists, and professionals in drug development and polymer science, this document delves into the molecule's chemical structure, synthesis, physicochemical properties, and potential applications, grounding all information in established scientific principles and methodologies.
Introduction and Chemical Identity
2'-Hydroxy-4'-methylpropiophenone (CAS No. 2886-52-4) is an aromatic ketone characterized by a propiophenone core structure with a hydroxyl group at the 2' position and a methyl group at the 4' position of the phenyl ring. This specific substitution pattern, particularly the ortho-hydroxy acyl arrangement, imparts distinct chemical properties, including the potential for intramolecular hydrogen bonding, which influences its physical state, reactivity, and spectral characteristics. Its structure makes it a valuable synthon in organic chemistry, particularly as a precursor for more complex molecules.
The fundamental structure of 2'-Hydroxy-4'-methylpropiophenone is illustrated below.
Caption: Chemical structure of 2'-Hydroxy-4'-methylpropiophenone.
Physicochemical and Spectroscopic Profile
A summary of the key physicochemical properties for 2'-Hydroxy-4'-methylpropiophenone is provided below. This data is essential for its handling, purification, and characterization.
| Property | Value | Source |
| CAS Number | 2886-52-4 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [2] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| SMILES | CCC(=O)C1=C(C=C(C=C1)C)O | [2] |
| InChI | InChI=1S/C10H12O2/c1-3-9(11)8-5-4-7(2)6-10(8)12/h4-6,12H,3H2,1-2H3 | [2] |
| Predicted XlogP | 2.9 | [2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Spectroscopic Data Interpretation (Predicted)
While experimental spectra for this specific molecule are not widely published, a theoretical interpretation based on its structure provides valuable insight for its identification.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons will appear as a complex multiplet pattern in the aromatic region. The ethyl group will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl group attached to a carbonyl. The phenolic hydroxyl proton will likely appear as a broad singlet, and its chemical shift may vary with concentration and solvent. The methyl group on the aromatic ring will be a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum should display ten distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon (C=O) will have the largest chemical shift, typically in the range of 190-220 ppm. The aromatic carbons will appear in the 110-160 ppm region. The carbons of the ethyl group and the aromatic methyl group will be found in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the phenolic hydroxyl group. A strong, sharp peak corresponding to the C=O stretch of the ketone will be observed around 1650-1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions will be present around 2850-3100 cm⁻¹, and C-O stretching will appear in the 1050-1250 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ). Fragmentation patterns would likely involve cleavage of the acyl group, leading to characteristic fragment ions.
Synthesis Methodologies
The synthesis of 2'-Hydroxy-4'-methylpropiophenone is most commonly achieved through electrophilic aromatic substitution reactions, particularly the Fries rearrangement or direct Friedel-Crafts acylation of m-cresol. The choice of method depends on factors such as desired regioselectivity, catalyst tolerance, and environmental considerations.
Method 1: Fries Rearrangement of m-Cresyl Propionate
The Fries rearrangement is a classic and reliable method for synthesizing hydroxyaryl ketones.[3] It involves the rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, catalyzed by a Lewis acid.[3][4] The reaction temperature is a critical parameter for controlling the regioselectivity; higher temperatures generally favor the formation of the ortho isomer due to the thermodynamic stability of the bidentate complex formed with the Lewis acid catalyst.[3]
Caption: Workflow for the Fries Rearrangement synthesis route.
Experimental Protocol (Adapted from analogous reactions): [5]
-
Esterification: To a solution of m-cresol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure to yield crude m-cresyl propionate.
-
Rearrangement: To the crude m-cresyl propionate, add anhydrous aluminum chloride (AlCl₃) (1.5 eq) portion-wise at 0 °C.
-
Heat the mixture to a temperature conducive to ortho-isomer formation (typically >100 °C) and maintain for several hours, monitoring the reaction by TLC.
-
Quenching and Isolation: Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure 2'-Hydroxy-4'-methylpropiophenone.
Method 2: Direct Friedel-Crafts Acylation of m-Cresol
Direct Friedel-Crafts acylation offers a more direct, one-pot synthesis. However, controlling the regioselectivity can be more challenging compared to the Fries rearrangement, as both ortho and para isomers can be formed. The hydroxyl group of the phenol is highly activating, but it also complexes with the Lewis acid catalyst.
Experimental Protocol (Adapted from analogous reactions): [5]
-
To a stirred solution of m-cresol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or nitrobenzene at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (2.2-3.0 eq) portion-wise.
-
Allow the mixture to stir for 15-30 minutes to allow for complex formation.
-
Add propionyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up and Purification: Follow the quenching, extraction, and purification steps as described in the Fries rearrangement protocol.
Applications and Synthetic Utility
Hydroxyaryl ketones, including 2'-Hydroxy-4'-methylpropiophenone, are valuable intermediates in organic synthesis. Their bifunctional nature (a nucleophilic hydroxyl group and an electrophilic carbonyl group) allows for a wide range of subsequent chemical transformations.
Potential as a Photoinitiator
Substituted hydroxyaryl ketones are a well-established class of Norrish Type I photoinitiators.[6] Upon absorption of UV light, these molecules can undergo α-cleavage to generate free radicals, which can initiate polymerization of various vinyl monomers, such as acrylates and methacrylates. This makes them useful in the formulation of UV-curable coatings, adhesives, and inks. The efficiency of initiation is dependent on factors like the concentration of the photoinitiator, the intensity of the UV light source, and the specific monomer system being used.[6]
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 1-(2-hydroxy-4-methylphenyl)propan-1-one (C10H12O2) [pubchemlite.lcsb.uni.lu]
- 3. spectrabase.com [spectrabase.com]
- 4. US6641986B1 - Acetylenic diol surfactant solutions and methods of using same - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Technical Application Note: Regioselective Synthesis of 1-(2-Hydroxy-4-methylphenyl)propan-1-one via Fries Rearrangement
Executive Summary
This guide details the synthesis of 1-(2-Hydroxy-4-methylphenyl)propan-1-one (also known as 2'-hydroxy-4'-methylpropiophenone), a critical pharmacophore in the development of UV absorbers, fragrances, and heterocyclic pharmaceuticals.
While direct Friedel-Crafts acylation of m-cresol is possible, it frequently suffers from polyacylation and poor regioselectivity. This protocol utilizes the Fries Rearrangement of m-cresyl propionate.[1] This two-step pathway offers superior control over the ortho/para isomer ratio via thermodynamic regulation, ensuring high yields of the desired ortho-hydroxy ketone target.
Key Advantages of this Protocol
-
Regiocontrol: High-temperature conditions favor the ortho-isomer (target) via chelation stabilization.[2]
-
Self-Validating Purification: The protocol exploits the steam volatility of the ortho-isomer to separate it cleanly from the non-volatile para-isomer.
-
Scalability: The use of standard Lewis acids (
) allows for easy scale-up from gram to kilogram quantities.
Scientific Foundation & Mechanism
The Fries Rearrangement Strategy
The synthesis proceeds through the O-acylation of m-cresol to form m-cresyl propionate, followed by a Lewis acid-catalyzed rearrangement.
The regioselectivity is governed by the competition between Kinetic and Thermodynamic control:
-
Kinetic Product (Low Temp, <60°C): The acyl group migrates to the para-position (sterically less hindered), yielding 4'-hydroxy-2'-methylpropiophenone.
-
Thermodynamic Product (High Temp, >120°C): The acyl group migrates to the ortho-position. This is driven by the formation of a stable 6-membered aluminum chelate complex between the carbonyl oxygen and the phenolic oxygen.
Target Structure Analysis:
-
Starting Material: m-Cresol (3-methylphenol).
-
Target: Acyl group enters at position 6 (ortho to OH, para to CH3).
-
Result: 1-(2-Hydroxy-4-methylphenyl)propan-1-one.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the thermodynamic drive toward the target ortho-isomer.
Experimental Protocols
Phase 1: Synthesis of m-Cresyl Propionate (Esterification)
Objective: Protect the phenol and prepare the substrate for rearrangement.
Reagents:
-
m-Cresol (108.1 g, 1.0 mol)
-
Propionyl Chloride (101.8 g, 1.1 mol) [Alternative: Propionic anhydride]
-
Pyridine (dry, 10 mL) or Triethylamine
-
Dichloromethane (DCM) or Toluene (Solvent)
Procedure:
-
Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a dropping funnel, reflux condenser, and a calcium chloride drying tube.
-
Charging: Add m-cresol (1.0 mol) and solvent (200 mL). Add base (pyridine) as a scavenger.
-
Addition: Cool to 0°C in an ice bath. Add propionyl chloride dropwise over 45 minutes. Caution: Exothermic reaction; HCl gas evolution.
-
Reaction: Allow to warm to room temperature (RT) and reflux for 1 hour to ensure completion.
-
Workup: Wash the organic layer with 1M HCl (to remove pyridine), then 5% NaOH (to remove unreacted cresol), and finally water.
-
Isolation: Dry over anhydrous
, filter, and strip solvent under reduced pressure. -
Yield Check: Expected yield >90% of a colorless to pale yellow oil.
Phase 2: Fries Rearrangement (The Critical Step)
Objective: Regioselective migration of the propionyl group.
Reagents:
-
m-Cresyl Propionate (from Phase 1)
-
Aluminum Chloride (
), anhydrous (1.2 - 1.5 equivalents) -
Solvent: None (Neat fusion) or Nitrobenzene (if temp control is difficult). Note: Neat fusion is preferred for easier workup.
Procedure:
-
Setup: Use a flame-dried RBF equipped with a mechanical stirrer (magnetic stirring will fail as viscosity increases) and an HCl gas trap.
-
Mixing: Place m-cresyl propionate in the flask. Add powdered anhydrous
in small portions over 20 minutes.-
Observation: The mixture will turn yellow/orange and heat up.
-
-
Heating (Thermodynamic Drive): Heat the oil bath to 120–130°C .
-
Critical Checkpoint: Evolution of HCl gas will be vigorous. The mixture will become a viscous, dark glassy mass.
-
-
Duration: Maintain temperature for 2–3 hours. Do not exceed 160°C to avoid charring.
-
Quenching: Cool the mixture to ~60°C. Carefully pour the viscous mass onto a mixture of crushed ice (500 g) and concentrated HCl (50 mL).
-
Chemistry: This hydrolyzes the aluminum-phenoxide complex, liberating the free phenol.
-
Phase 3: Isolation & Purification (Steam Distillation)
Objective: Separate the volatile ortho-product from the non-volatile para-product.
Logic: The target ortho-isomer forms an intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl hydrogen.[3] This reduces its polarity and interaction with water, making it steam volatile. The para-isomer relies on intermolecular hydrogen bonding, making it non-volatile.[4]
Procedure:
-
Transfer: Transfer the hydrolyzed aqueous/organic mixture to a steam distillation apparatus.
-
Distillation: Pass vigorous steam through the mixture.
-
Observation: The target product will distill over as a milky oil/water azeotrope.
-
-
Extraction: Collect the distillate. Extract the oily product into DCM or Diethyl Ether (3 x 100 mL).
-
Drying: Dry organic phase over
. -
Final Isolation: Evaporate solvent. The residue is the pure 1-(2-Hydroxy-4-methylphenyl)propan-1-one.
-
Physical State: Typically a pale yellow oil or low-melting solid.
-
Workup Logic & Purification Flow
Figure 2: Purification workflow utilizing steam volatility differences driven by hydrogen bonding.
Analytical Validation (Self-Validation)
To confirm the identity of the product, look for these specific spectral signatures:
| Technique | Parameter | Diagnostic Signal | Explanation |
| IR Spectroscopy | Carbonyl ( | ~1640 cm⁻¹ | Shifted to lower wavenumber (normal ketone ~1680) due to Intramolecular H-bonding . This confirms the ortho orientation. |
| IR Spectroscopy | Hydroxyl ( | Broad, ~3000-3300 cm⁻¹ | Weak/Broad due to chelation. |
| ¹H NMR | Phenolic | Sharp singlet, highly deshielded due to strong H-bond with Carbonyl. (Disappears with | |
| ¹H NMR | Aromatic Protons | Pattern consistent with 1,2,4-substitution (d, s, d splitting pattern). | |
| ¹H NMR | Alkyl Chain | Triplet ( | Characteristic ethyl group of the propanone moiety. |
Troubleshooting & Safety
Common Failure Modes
-
Low Yield of Ortho Isomer: Reaction temperature was too low (<100°C). Ensure the oil bath is maintained at >120°C to drive the thermodynamic rearrangement.
-
Incomplete Hydrolysis: The aluminum complex is stable. Ensure the quench uses strong acid (HCl) and sufficient agitation to break the complex.
-
Solidification in Flask: The reaction mass can solidify during the neat reaction. Use a robust mechanical stirrer, not a magnetic bar.
Safety Protocols
-
Aluminum Chloride: Highly hygroscopic. Reacts violently with water to release HCl gas. Handle in a fume hood.
-
m-Cresol: Corrosive and toxic.[5] Causes severe skin burns. Wear nitrile gloves and face shield.
-
HCl Gas: Generated during both esterification and rearrangement. Use a scrubber (NaOH trap).
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.[6] (Mechanistic insight into thermodynamic vs. kinetic control in electrophilic aromatic substitution).
-
Martin, R. (1992). "The Fries Reaction".[1][2][5][7][8][9][10][11] Organic Preparations and Procedures International, 24(4), 369-435. (Comprehensive review of the reaction scope).
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. While separating a mixture of ortho and para nitrophenols by steam distil.. [askfilo.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. spectrabase.com [spectrabase.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. byjus.com [byjus.com]
- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols for 1-(2-Hydroxy-4-methylphenyl)propan-1-one as a Pharmaceutical Intermediate
Introduction: The Strategic Value of a Versatile Scaffolding Molecule
In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical intermediates are paramount. 1-(2-Hydroxy-4-methylphenyl)propan-1-one, also known as 2-hydroxy-4-methylpropiophenone, represents a key building block whose structural features—a reactive ketone, a nucleophilic phenolic hydroxyl group, and an activatable aromatic ring—offer a trifecta of opportunities for synthetic diversification. This guide provides an in-depth exploration of this molecule, from its synthesis to its strategic application in constructing more complex pharmaceutical agents. The protocols and insights herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate's full potential.
Part 1: Core Characteristics and Safe Handling
Physicochemical Properties
Understanding the fundamental properties of 1-(2-Hydroxy-4-methylphenyl)propan-1-one is the first step in its effective utilization. These characteristics govern its solubility, reactivity, and storage requirements.
| Property | Value | Reference |
| CAS Number | 2886-52-4 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][3] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Varies; may be a solid | - |
| Melting Point | Not consistently reported; related compounds have defined melting points. | - |
| Boiling Point | Undetermined | [4] |
| Solubility | Miscible with organic solvents like ethanol, acetone, and chloroform. Slightly soluble in water. | [5] |
| pKa (Phenolic OH) | Estimated to be around 10, similar to other phenols. | - |
Safety & Handling: A Mandate for Caution
As with any active chemical reagent, proper handling is crucial. While some derivatives are reported to have low acute toxicity, the specific hazards of the parent compound require a cautious approach.[4][6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.[1][7]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[7]
Part 2: Synthesis of the Intermediate via Fries Rearrangement
The most common and industrially significant route to hydroxyaryl ketones like 1-(2-Hydroxy-4-methylphenyl)propan-1-one is the Fries Rearrangement.[8][9][10] This reaction involves the intramolecular acyl migration of a phenolic ester, catalyzed by a Lewis or Brønsted acid.[11] The choice of catalyst and solvent is critical as it influences the ratio of ortho and para isomers.
The Underlying Mechanism
The reaction is initiated by the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This coordination weakens the acyl-oxygen bond, facilitating its cleavage to form a stable acylium ion intermediate.[11] This electrophilic acylium ion then attacks the electron-rich aromatic ring, primarily at the ortho and para positions, in a classic electrophilic aromatic substitution. Subsequent workup liberates the final hydroxyaryl ketone.[11]
General Synthetic Workflow
The synthesis can be visualized as a two-stage process: esterification of the parent phenol followed by the acid-catalyzed rearrangement.
Caption: Synthesis of the target intermediate via esterification and Fries Rearrangement.
Protocol: Synthesis via Fries Rearrangement with AlCl₃
This protocol describes a representative synthesis starting from m-cresol.
Materials:
-
m-Cresol
-
Propionyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Procedure:
-
Ester Formation:
-
In a fume hood, dissolve m-cresol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add propionyl chloride (1.1 eq) dropwise while stirring. An organic base like pyridine can be added to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the m-cresol is consumed.
-
Wash the reaction mixture with 1M HCl, then saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude m-tolyl propionate. Purify by vacuum distillation if necessary.
-
-
Fries Rearrangement:
-
Carefully add anhydrous aluminum chloride (1.5 eq) to a flask equipped with a reflux condenser and nitrogen inlet.
-
Add the m-tolyl propionate (1.0 eq) to the AlCl₃. The reaction is often run neat or in a high-boiling solvent like nitrobenzene or o-dichlorobenzene.[8]
-
Heat the mixture to 120-160°C for several hours. The optimal temperature and time depend on the substrate and desired isomer ratio; lower temperatures generally favor the para product, while higher temperatures favor the ortho product.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and then carefully quench by slowly adding it to a mixture of ice and concentrated HCl.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
The resulting crude product, a mixture of ortho and para isomers, can be separated by column chromatography.
-
Part 3: Strategic Applications in Pharmaceutical Synthesis
The true value of 1-(2-Hydroxy-4-methylphenyl)propan-1-one lies in the selective reactivity of its functional groups. This allows for its elaboration into a wide array of more complex molecular architectures.
Caption: Key reaction pathways for derivatizing the intermediate.
Pathway A: Reactions at the Ketone Carbonyl
The ketone is a primary site for transformations, often leading to the introduction of new functionalities and stereocenters.
Application: Reduction to Chiral Alcohols The reduction of the prochiral ketone to a secondary alcohol is a critical step in synthesizing many active pharmaceutical ingredients (APIs). This transformation creates a chiral center, and stereoselective reduction is often required.
-
Scientific Rationale: The resulting 1-phenyl-1,2-propanediol scaffold is a valuable building block in pharmaceutical chemistry.[12] Asymmetric reduction using chiral catalysts or enzymes can yield high enantiomeric excess of the desired alcohol stereoisomer.
-
Protocol: Reduction with Sodium Borohydride (NaBH₄)
-
Dissolve 1-(2-Hydroxy-4-methylphenyl)propan-1-one (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, controlling the effervescence.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic.
-
Remove the bulk of the alcohol solvent via rotary evaporation.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the racemic alcohol, which can be purified by chromatography.
-
Application: Condensation to Form Chalcones The α-protons to the ketone are acidic enough to be removed by a base, forming an enolate. This enolate can then react with an aldehyde in a Claisen-Schmidt condensation to form a chalcone (an α,β-unsaturated ketone).
-
Scientific Rationale: Chalcones are well-established intermediates for synthesizing flavonoids and other heterocyclic compounds. The chalcone backbone itself is associated with a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[13]
-
Protocol: Synthesis of a Chalcone Derivative
-
In a flask, dissolve 1-(2-Hydroxy-4-methylphenyl)propan-1-one (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq), dropwise while stirring.
-
Stir the reaction vigorously at room temperature for 4-12 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into a beaker of ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Pathway B: Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is an excellent handle for introducing diversity through ether or ester linkages.
-
Scientific Rationale: O-alkylation or O-acylation can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. This is a common strategy in drug design to improve pharmacokinetic profiles. For example, this is a key step in the synthesis of the antihyperlipidemic drug fenofibrate and its metabolites.[14]
-
Protocol: Williamson Ether Synthesis
-
To a solution of 1-(2-Hydroxy-4-methylphenyl)propan-1-one (1.0 eq) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes to form the phenoxide.
-
Add the desired alkyl halide (e.g., ethyl bromide, 1.2 eq).
-
Heat the reaction mixture (typically 50-80°C) and stir for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the resulting ether by column chromatography.
-
Pathway C: Reactions on the Aromatic Ring
The aromatic ring, activated by the hydroxyl and methyl groups, can undergo electrophilic aromatic substitution.
-
Scientific Rationale: Introducing substituents like halogens onto the aromatic ring can significantly alter the electronic properties and binding interactions of the final molecule. Brominated intermediates, for example, are common precursors for cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity.[15][16]
-
Protocol: Aromatic Bromination
-
Dissolve 1-(2-Hydroxy-4-methylphenyl)propan-1-one (1.0 eq) in a suitable solvent like acetic acid or chloroform.
-
Cool the solution to 0°C.
-
Slowly add a solution of bromine (Br₂, 1.0 eq) in the same solvent dropwise. The hydroxyl group directs ortho and para, so substitution is expected at the C3 and C5 positions.
-
Stir at low temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with a solution of sodium thiosulfate to consume any excess bromine.
-
Extract the product into an organic solvent, wash with water and sodium bicarbonate solution.
-
Dry, concentrate, and purify by chromatography or recrystallization to isolate the brominated derivative.
-
References
- One-pot Fries rearrangement to synthesize hydroxyaryl ketone from phenol and carboxylic acid. (n.d.). Google Scholar.
- Fries Rearrangement. (n.d.). Alfa Chemistry.
- An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride. (n.d.). Thieme Connect.
- An In-depth Technical Guide to the Fries Rearrangement for the Synthesis of Hydroxyaryl Ketones. (n.d.). Benchchem.
- Fries Rearrangement. (n.d.). Merck Millipore.
- 2-Hydroxy-4'-(2-hydroxyethoxy)
- Chemical Safety Data Sheet MSDS / SDS - 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone. (2026). ChemicalBook.
- SAFETY DATA SHEET - 2-Hydroxy-2-methylpropiophenone. (2025). TCI Chemicals.
- 2-Hydroxy-4'-hydroxyethoxy-2-methylpropiophenone. (n.d.). PubChem.
- Safety Data Sheet - 4'-Methylpropiophenone. (2025). Thermo Fisher Scientific.
- 1-(2-Hydroxy-4-methylphenyl)propan-1-one. (n.d.). ChemScene.
- Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida. (2023). Biotechnology for Biofuels and Bioproducts.
- Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. (n.d.). Medium.
- Synthesis method of 2-methoxy-4-hydroxypropiophenone. (2016).
- 1-(2-Hydroxy-4-methylphenyl)propan-1-one. (n.d.). BLDpharm.
- 1-(2-hydroxy-4-methylphenyl)propan-1-one. (n.d.). PubChemLite.
- 1-(4-HYDROXY-2-METHYLPHENYL)PROPAN-1-ONE. (n.d.). Fluorochem.
- 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis. (2024). ChemicalBook.
- Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. (2016).
- 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. (2011). Acta Crystallographica Section E.
- A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023).
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2886-52-4|1-(2-Hydroxy-4-methylphenyl)propan-1-one|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 1-(2-hydroxy-4-methylphenyl)propan-1-one (C10H12O2) [pubchemlite.lcsb.uni.lu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jamaipanese.com [jamaipanese.com]
- 16. CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Derivatives from 2'-Hydroxy-4'-methylpropiophenone
Introduction
2'-Hydroxy-4'-methylpropiophenone is a valuable starting material for the synthesis of a variety of heterocyclic compounds, particularly flavonoids and related structures. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities. This guide provides detailed experimental protocols and the underlying scientific principles for the preparation of key heterocyclic derivatives, including chalcones, flavanones, and flavones, using 2'-hydroxy-4'-methylpropiophenone as the common precursor. The methodologies described herein are adapted from established synthetic strategies, with special consideration given to the influence of the α-methyl group of the propiophenone moiety on reactivity and reaction outcomes.
PART 1: Synthesis of 2'-Hydroxy-α,4'-dimethylchalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and widely employed method for the formation of chalcones, which are α,β-unsaturated ketones that serve as crucial intermediates in flavonoid synthesis.[1][2][3] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde. In this protocol, 2'-hydroxy-4'-methylpropiophenone is reacted with various substituted benzaldehydes.
Causality Behind Experimental Choices
The presence of the α-methyl group in 2'-hydroxy-4'-methylpropiophenone introduces steric hindrance around the enolizable proton compared to an acetophenone. This may require slightly more forcing reaction conditions (e.g., longer reaction times or slightly higher temperatures) to facilitate enolate formation. The choice of a strong base, such as sodium hydroxide or potassium hydroxide, is critical for deprotonating the α-carbon of the propiophenone, thereby generating the nucleophilic enolate species that attacks the electrophilic carbonyl carbon of the aldehyde.[2] Ethanolic solutions are commonly used as the solvent to ensure the solubility of both reactants and the base.
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for the synthesis of 2'-hydroxy-α,4'-dimethylchalcones.
Detailed Experimental Protocol: Synthesis of 2'-Hydroxy-α,4'-dimethylchalcone
-
Preparation of Reactant Solution: In a 250 mL round-bottom flask, dissolve 2'-hydroxy-4'-methylpropiophenone (10 mmol) and the desired substituted benzaldehyde (10 mmol) in ethanol (50 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 15-20 minutes until the temperature equilibrates to 0-5 °C.
-
Base Addition: While stirring vigorously, add a 40% aqueous solution of sodium hydroxide (10 mL) dropwise over a period of 30 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition of the base, remove the ice bath and continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing ice-cold water (200 mL) and slowly acidify with dilute hydrochloric acid (10%) until the pH is acidic. A solid precipitate will form.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude chalcone in a desiccator over anhydrous calcium chloride or in a vacuum oven at 50-60 °C.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2'-hydroxy-α,4'-dimethylchalcone derivative.
| Reactant (Benzaldehyde) | Base | Reaction Time (h) | Typical Yield (%) |
| Benzaldehyde | NaOH | 24 | 75-85 |
| 4-Chlorobenzaldehyde | KOH | 36 | 80-90 |
| 4-Methoxybenzaldehyde | NaOH | 24 | 70-80 |
| 4-Nitrobenzaldehyde | KOH | 48 | 85-95 |
PART 2: Synthesis of 2,4'-Dimethylflavanones via Intramolecular Cyclization of 2'-Hydroxychalcones
Flavanones are a class of flavonoids characterized by a saturated C2-C3 bond in the C-ring. They are synthesized by the intramolecular cyclization of 2'-hydroxychalcones.[3][4] This cyclization can be achieved under acidic or basic conditions. The α-methyl group on the chalcone backbone may influence the rate and ease of this cyclization reaction.
Causality Behind Experimental Choices
The intramolecular oxa-Michael addition (cyclization) of the 2'-hydroxyl group onto the α,β-unsaturated ketone system of the chalcone is the key step.[4]
-
Acid-Catalyzed Cyclization: In the presence of an acid, such as methanesulfonic acid or hydrochloric acid, the carbonyl oxygen of the chalcone is protonated, which enhances the electrophilicity of the β-carbon, facilitating the nucleophilic attack by the phenolic hydroxyl group.
-
Base-Catalyzed Cyclization: A base, such as sodium acetate or piperidine, can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity for the conjugate addition to the enone system.[4] The choice of catalyst can influence the reaction rate and yield, and may depend on the specific substituents on the chalcone.[4]
Reaction Scheme: Cyclization of 2'-Hydroxychalcone to Flavanone
Caption: Acid and base-catalyzed pathways for flavanone synthesis.
Detailed Experimental Protocol: Synthesis of 2,4'-Dimethylflavanone (Base-Catalyzed)
-
Reactant Suspension: In a 100 mL round-bottom flask, suspend the 2'-hydroxy-α,4'-dimethylchalcone (5 mmol) in water (25 mL).
-
Catalyst Addition: Add piperidine (0.5 mL) to the suspension.
-
Reaction: Reflux the reaction mixture with stirring for 6-8 hours. Monitor the disappearance of the chalcone by TLC.
-
Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The flavanone product often solidifies.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold water.
-
Drying and Purification: Dry the crude flavanone and recrystallize from a suitable solvent such as ethanol to yield the pure product.
| Chalcone Substituent (on B-ring) | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |
| Unsubstituted | Piperidine | Water | 6 | 70-80 |
| 4-Chloro | Sodium Acetate | Methanol | 12 | 60-70 |
| 4-Methoxy | Methanesulfonic Acid | Ethanol | 8 | 55-65 |
PART 3: Synthesis of 2,4'-Dimethylflavones via Baker-Venkataraman Rearrangement and Cyclization
Flavones are characterized by a double bond between C2 and C3 of the C-ring. A common route to flavones involves the Baker-Venkataraman rearrangement of an O-acylated 2'-hydroxypropiophenone to form a 1,3-diketone, followed by acid-catalyzed cyclodehydration.[5][6][7]
Causality Behind Experimental Choices
The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl transfer.[5][6]
-
Esterification: The initial step is the acylation of the hydroxyl group of 2'-hydroxy-4'-methylpropiophenone with a suitable acylating agent (e.g., benzoyl chloride) in the presence of a base like pyridine.
-
Rearrangement: The resulting ester is then treated with a strong base (e.g., potassium hydroxide) to generate an enolate at the α-position of the propiophenone. This enolate then attacks the ester carbonyl intramolecularly, leading to the formation of a 1,3-diketone after rearrangement.[8] The α-methyl group of the propiophenone does not inhibit this reaction as the necessary α-proton is still present.
-
Cyclization: The 1,3-diketone is subsequently cyclized under acidic conditions (e.g., sulfuric acid in acetic acid) to yield the flavone.
Experimental Workflow: Synthesis of Flavones
Caption: Multi-step synthesis of flavones via Baker-Venkataraman rearrangement.
Detailed Experimental Protocol: Synthesis of 2,4'-Dimethylflavone
Step 1: Synthesis of 2'-(Benzoyloxy)-4'-methylpropiophenone
-
Dissolve 2'-hydroxy-4'-methylpropiophenone (10 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride (12 mmol) dropwise with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the mixture into ice-cold water (150 mL) and acidify with concentrated hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester, which can be used in the next step without further purification.
Step 2: Baker-Venkataraman Rearrangement to form 1-(2-Hydroxy-4-methylphenyl)-3-phenyl-2-methylpropane-1,3-dione
-
Dissolve the crude ester from the previous step in anhydrous pyridine (30 mL).
-
Add powdered potassium hydroxide (30 mmol) and heat the mixture at 50-60 °C for 2-3 hours with stirring.
-
Cool the reaction mixture and pour it into ice-cold water (200 mL).
-
Acidify with dilute acetic acid to precipitate the 1,3-diketone.
-
Filter the solid, wash with water, and dry. Recrystallize from ethanol if necessary.
Step 3: Cyclization to 2,4'-Dimethylflavone
-
Dissolve the 1,3-diketone (5 mmol) in glacial acetic acid (25 mL).
-
Add a few drops of concentrated sulfuric acid.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and pour it into ice-cold water (150 mL).
-
Filter the precipitated flavone, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol to obtain the pure 2,4'-dimethylflavone.
Conclusion
The protocols detailed in this guide provide a comprehensive framework for the synthesis of chalcones, flavanones, and flavones starting from 2'-hydroxy-4'-methylpropiophenone. While the core methodologies are well-established for related acetophenones, researchers should be mindful of the potential influence of the α-methyl group on reaction kinetics and yields. Careful monitoring of the reactions by techniques such as TLC is recommended to optimize the reaction conditions for specific substrates. The versatility of these synthetic routes allows for the generation of a diverse library of heterocyclic derivatives for further investigation in drug discovery and development programs.
References
-
SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. [Link]
-
Solanke, D. P., et al. (2023, May 15). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. ijarsct. [Link]
-
ResearchGate. (2026, January 18). Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. ResearchGate. [Link]
-
CORE. (2022, August 31). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. CORE. [Link]
-
ResearchGate. (n.d.). Synthesis of Flavonoids Using Baker-Venkataraman rearrangement. ResearchGate. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Photochemical cyclization of 2′-hydroxychalcones. Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Wikipedia. [Link]
-
Shipman, M. (2014, December 2). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. University of Central Lancashire. [Link]
-
YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. [Link]
-
Majhi, S. (2024, June 24). Applications of Baker-Venkataraman Rearrangement in the Synthesis of Promising Organic Molecules. Bentham Science Publishers. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 2'-Hydroxy-4'-methylpropiophenone
[1]
Executive Summary & Compound Profile
Warning: Do not confuse this compound with 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (Irgacure 2959), a commercial photoinitiator with a significantly higher melting point (~88°C).[1] The protocols below are specific to the phenolic ketone CAS 536-38-9 .
Solvent Selection Matrix
The following data synthesizes thermodynamic solubility properties with empirical purification results.
Primary Recrystallization Systems
| Solvent System | Ratio (v/v) | Classification | Technical Notes |
| Ethanol / Water | 70:30 to 60:40 | Recommended | Best Balance. The phenolic group ensures solubility in warm ethanol.[1] Water acts as a powerful anti-solvent to force crystallization upon cooling.[1] Risk:[1][2][3] If water is added too fast, the product will oil out. |
| Methanol / Water | 80:20 | Alternative | Sharper solubility curve than ethanol.[1] Good for removing more polar, colored oxidation impurities.[1] |
| Petroleum Ether (40-60) | 100% | Washing / Slurry | Low Solubility. Excellent for removing non-polar unreacted starting materials (m-cresol) from the crude solid.[1] Not recommended for bulk recrystallization due to low solvent power.[1] |
| Chloroform / Pet Ether | 1:3 | High Purity | Traditional Method. Dissolve in minimum CHCl3, then add Pet Ether to cloud point.[1] Note: Chlorinated solvents are discouraged in Green Chemistry but highly effective for this specific matrix [1].[1] |
| Ethyl Acetate / Heptane | 1:4 | Modern / Green | Replaces Chloroform/Pet Ether.[1] Dissolve in warm EtOAc (40°C), add Heptane slowly. Keep T < 50°C to prevent melting. |
Troubleshooting Guide (FAQ)
Q1: The product is separating as a yellow/brown oil instead of crystals. Why?
Diagnosis: "Oiling Out" (Liquid-Liquid Phase Separation).[1] Mechanism: The melting point of the compound (56–59°C) is lower than the boiling point of your solvent. If the solution is saturated at a temperature above the compound's melting point, it will precipitate as a liquid (oil) rather than a solid. Solution:
-
Lower the Temperature: Ensure your crystallization onset temperature is below 50°C .
-
Seed Crystals: You must retain a small amount of crude solid to use as seeds.[1]
-
Agitation: Vigorous stirring prevents the oil droplets from coalescing, allowing them to solidify individually.[1]
Q2: My crystals are persistent yellow/orange. How do I remove the color?
Diagnosis: Phenolic Oxidation.[1] Mechanism: Phenols are prone to oxidation, forming quinone-like impurities (highly colored) even at trace levels (ppm).[1] Solution:
-
Activated Carbon: Add 5% w/w activated charcoal to the hot solution (in Ethanol), stir for 10 mins, and filter hot through Celite.
-
Bisulfite Wash: If the color persists, wash the crude organic layer with 10% Sodium Metabisulfite (
) before recrystallization to reduce quinones.
Q3: I have low yield (<50%). Where is my product?
Diagnosis: Isomer Solubility or Supersaturation. Mechanism: The 4'-hydroxy isomer (impurity) has higher symmetry and often higher lattice energy, potentially co-crystallizing or keeping your target in the mother liquor. Solution:
-
Second Crop: Concentrate the mother liquor to half volume and cool to -10°C.
-
Solvent Switch: If using EtOH/Water, switch to Hexane/EtOAc .[1] The non-polar hexane reduces the solubility of the more polar impurities.
Workflow Visualization
The following diagram outlines the critical decision pathways for purifying low-melting phenolic ketones.
Caption: Logic flow for managing the "Oiling Out" phenomenon common in low-melting phenolic ketones (MP ~58°C).
Detailed Experimental Protocol: The "Cloud Point" Method
This protocol is optimized to prevent oiling out by controlling supersaturation.[1]
Reagents:
-
Crude 2'-Hydroxy-4'-methylpropiophenone (10.0 g)[1]
-
Ethanol (Absolute)[1]
-
Deionized Water[1]
-
Activated Charcoal (Optional)[1]
Step-by-Step Procedure:
-
Dissolution (Thermodynamic Control):
-
Place 10.0 g of crude solid in a 100 mL Erlenmeyer flask.
-
Add 15 mL of Ethanol.
-
Heat gently to 45–50°C in a water bath. Do not exceed 60°C (near MP).
-
If not fully dissolved, add Ethanol in 1 mL increments until solution is clear.[1]
-
-
Purification (Optional):
-
If the solution is dark brown, add 0.5 g activated charcoal. Stir for 5 minutes at 45°C.
-
Filter through a pre-warmed Celite pad or sintered glass funnel.[1]
-
-
The "Cloud Point" Induction:
-
Crystallization & Seeding:
-
Isolation:
References
optimizing reaction conditions for 2-hydroxy-4-methylpropiophenone production
Technical Support Center: Optimizing 2-Hydroxy-4-Methylpropiophenone Production
Executive Summary
This guide addresses the synthesis of 2-hydroxy-4-methylpropiophenone (CAS: 50390-51-7), a critical photoinitiator intermediate and UV absorber.[1][2] The primary synthetic route involves the Fries Rearrangement of m-cresyl propionate.[1]
Users frequently encounter issues with regioselectivity (ortho- vs. para-isomer ratio), aluminum complex solidification , and hydrolysis yields .[1][2][3] This document provides an optimized high-temperature protocol and a troubleshooting matrix based on thermodynamic control principles.
Part 1: The Chemistry of Control (Critical Parameters)
To optimize production, one must understand the competition between the kinetic and thermodynamic products.
-
The Target: 2-hydroxy-4-methylpropiophenone (Ortho-isomer).[1][2]
-
The Impurity: 4-hydroxy-2-methylpropiophenone (Para-isomer).[1][2]
| Parameter | Kinetic Control (Avoid) | Thermodynamic Control (Target) | Mechanistic Insight |
| Temperature | < 100°C | 140°C – 160°C | The ortho-isomer is stabilized by a 6-membered chelate ring with Aluminum.[1][2] This requires higher energy to form but is more stable once formed.[1] |
| Solvent | Nitrobenzene / DCM | Neat (Solvent-free) or Chlorobenzene | Polar solvents often stabilize the separated ion pair, favoring para attack.[1] Solvent-free conditions favor the tight ion pair and ortho rearrangement.[1][2] |
| Catalyst Ratio | 1.0 eq AlCl₃ | 1.2 – 1.5 eq AlCl₃ | Excess Lewis acid is required to maintain the chelated complex until quenching. |
Part 2: Optimized Experimental Protocol
Objective: Maximize regioselectivity for the 2-hydroxy isomer via high-temperature Fries Rearrangement.
Reagents:
-
Aluminum Chloride (
), Anhydrous (Catalyst)[4] -
Dilute HCl (Quenching)
Step-by-Step Workflow:
-
Catalyst Loading: In a dry 3-neck flask equipped with a mechanical stirrer (overhead stirring is crucial; magnetic bars will fail), charge 1.3 equivalents of anhydrous
.[1][2] -
Addition: Add m-cresyl propionate dropwise. Note: The reaction is exothermic. If running neat, mix slowly to manage heat.
-
The "Melt": Heat the mixture to 140°C . The mixture will turn into a viscous, dark red/brown aluminum complex melt.
-
Reaction Phase: Maintain 140°C–150°C for 2–4 hours .
-
Quenching (Critical): Cool the melt to ~80°C. Pour the hot melt slowly into a stirred mixture of Ice/Concentrated HCl (5:1) .
-
Purification:
Part 3: Visualization of Pathway & Logic
The following diagram illustrates the reaction mechanism and the decision tree for troubleshooting isomer distribution.
Caption: Mechanistic pathway highlighting the temperature-dependent divergence between the unwanted para-isomer and the target ortho-isomer.
Part 4: Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned into a solid rock and broke my stirrer. What happened? A: This is the "Aluminum Complex Hardening" phenomenon.[1] The intermediate aluminum complex is highly viscous and solidifies as the reaction progresses, especially in solvent-free (neat) conditions.
-
Fix: Use a high-torque overhead mechanical stirrer with a stainless steel or glass paddle.[1][2] Do not use magnetic stirring.[1][2]
-
Alternative: If the melt is unmanageable, add a small amount of Chlorobenzene (0.5 – 1.0 vol) to maintain fluidity without significantly lowering the reaction temperature.
Q2: My HPLC shows a 50:50 mixture of the target and the para-isomer. How do I shift this? A: Your reaction temperature was likely too low or the reaction time too short.[1]
-
Mechanism: The para-isomer is the kinetic product.[1] At lower temperatures (<120°C), it forms first.[1] Conversion to the thermodynamic ortho-isomer requires sufficient thermal energy to reverse the Friedel-Crafts step and allow re-attack at the ortho position.[2]
-
Optimization: Increase temperature to 150°C and extend reaction time by 1–2 hours.
Q3: The yield is low, and I see a lot of unreacted phenol (m-cresol). A: This indicates deacylation rather than rearrangement.
-
Cause: Moisture in the
or the equipment. Water hydrolyzes the catalyst, creating HCl and free phenol/propionic acid instead of the rearranged ketone. -
Fix: Ensure
is fresh and free-flowing (yellow/grey powder, not white clumps). Dry the starting ester over molecular sieves before use.
Q4: How do I efficiently separate the isomers without expensive column chromatography? A: Exploit the physical properties derived from the structure.
-
Why it works: The target (2-hydroxy-4-methylpropiophenone) forms an intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl hydrogen.[1][2] This reduces its polarity and boiling point, making it steam volatile.[1] The para-isomer cannot form this bond, remains polar, and stays in the aqueous pot residue [1].
References
-
Martin, R. (1992).[1] The Fries Rearrangement. In Organic Preparations and Procedures International, 24(4), 369-435.[1][2]
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Section: Friedel-Crafts Acylation and Fries Rearrangement).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1][2] (Procedure for o-hydroxyketones via Fries Rearrangement).
Sources
- 1. 2-羟基-2-甲基-1-苯基-1-丙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone synthesis - chemicalbook [chemicalbook.com]
- 3. CN104370727A - Method for synthesizing p-hydroxypropiophenone - Google Patents [patents.google.com]
- 4. surendranathcollege.ac.in [surendranathcollege.ac.in]
Technical Support Center: Solvent Selection for Extracting 1-(2-Hydroxy-4-methylphenyl)propan-1-one
Welcome to our dedicated technical support guide for the extraction of 1-(2-Hydroxy-4-methylphenyl)propan-1-one. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the isolation and purification of this moderately polar phenolic ketone.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 1-(2-Hydroxy-4-methylphenyl)propan-1-one that dictate solvent choice?
A: The molecular structure of 1-(2-Hydroxy-4-methylphenyl)propan-1-one governs its solubility and extraction behavior. Key features include:
-
A Phenolic Hydroxyl (-OH) Group: This group makes the molecule weakly acidic and allows it to act as a hydrogen bond donor.[1] The approximate acidic pKa is around 10.4, which is critical for pH-dependent extractions.[2]
-
A Ketone (C=O) Group: This is a polar functional group that can act as a hydrogen bond acceptor.[1]
-
An Aromatic Ring and Alkyl Moieties: The phenyl ring and methyl/propyl groups contribute to its nonpolar character.
The combination of these features results in a moderately polar molecule with a predicted LogP (a measure of lipophilicity) of approximately 2.3-2.9.[1][3] This balance of polar and nonpolar characteristics is the central consideration for solvent selection.
Q2: What is the fundamental principle for selecting an extraction solvent for this compound?
A: The guiding principle is "like dissolves like".[4] A solvent with a polarity similar to that of the target compound, 1-(2-Hydroxy-4-methylphenyl)propan-1-one, will generally provide the best solubility and extraction efficiency.[5] However, for liquid-liquid extraction (LLE), the chosen solvent must also be immiscible with the initial sample matrix, which is typically water-based.[6] Therefore, highly polar solvents like methanol or ethanol, while good solvents for the compound itself, are unsuitable for LLE from aqueous solutions because they are completely miscible with water.[6]
Q3: Which solvents are recommended for liquid-liquid extraction (LLE) from an aqueous solution?
A: For extracting this moderately polar phenolic ketone from an aqueous phase, you should select a water-immiscible organic solvent of intermediate polarity.
| Solvent | Rationale & Considerations |
| Ethyl Acetate | Highly Recommended. It is a moderately polar solvent that is effective for a wide range of organic compounds, including phenolics.[7][8] Its ability to both accept and donate hydrogen bonds makes it very effective. It has limited miscibility with water, which can be reduced by adding brine ("salting out").[9] |
| Dichloromethane (DCM) | A versatile solvent with high solvating power.[7] It is denser than water, which can be advantageous for separation. However, it is a halogenated solvent with associated health and environmental concerns. |
| Methyl tert-butyl ether (MTBE) | A good alternative to diethyl ether with a lower tendency to form explosive peroxides. It is effective for extracting phenolic compounds from water.[8] |
| Toluene | A non-polar aromatic solvent. It can be effective, especially if less polar impurities need to be left behind in the aqueous phase. Its selectivity will differ from that of ethyl acetate. |
Q4: How does adjusting the pH of the aqueous phase improve extraction efficiency?
A: Adjusting the pH is one of the most powerful tools for extracting ionizable compounds like phenols. The phenolic hydroxyl group is acidic and will be deprotonated to its phenolate form at high pH (pH > pKa).
-
Acidic Conditions (pH < 8): In an acidic or neutral aqueous solution, the molecule is in its neutral, protonated form (Ar-OH). This form is significantly more soluble in organic solvents. Therefore, to extract the compound from an aqueous solution into an organic solvent, you should acidify the aqueous phase (e.g., to pH 2-4) before extraction.[10]
-
Basic Conditions (pH > 12): In a basic solution, the molecule is deprotonated to the anionic phenolate (Ar-O⁻). This ion is highly soluble in water and virtually insoluble in most organic solvents. This principle can be used to wash unwanted basic or neutral impurities from your organic extract or to back-extract the desired compound from an organic phase into a fresh aqueous base solution.[11]
This pH-swing extraction is a classic and highly effective purification technique.
Troubleshooting Guide
Q: My extraction yield is low. What are the likely causes?
A: Low recovery is a common issue that can often be resolved systematically.
-
Incorrect pH: Ensure the aqueous phase is sufficiently acidic (pH 2-4) before extraction to keep the phenol protonated and organic-soluble.[10]
-
Insufficient Mixing: The two phases must be mixed adequately to allow for the transfer of the analyte across the phase boundary. Gentle to moderate inversion of the separatory funnel for 1-2 minutes is typically sufficient.
-
Wrong Solvent Choice: The polarity of your chosen solvent may not be optimal. If you are using a non-polar solvent like hexane, you may have low recovery. Consider switching to a more polar solvent like ethyl acetate.[7]
-
Insufficient Solvent Volume: Using too little extraction solvent can lead to incomplete extraction. Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL), as this is more efficient.
Q: An emulsion formed between my aqueous and organic layers. How do I break it?
A: Emulsions are a common problem, especially when samples contain surfactants or proteins.[9]
-
Prevention is Key: Gently swirl or invert the separatory funnel instead of shaking it vigorously.[9]
-
Breaking the Emulsion:
-
Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to force the separation of the layers.[9]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to break an emulsion.[9]
-
Filtration: Pass the mixture through a pad of celite or phase separation paper.[9]
-
Patience: Sometimes, simply letting the mixture stand for an extended period (15-60 minutes) will allow the phases to separate.
-
Q: My extracted product is impure. How can I improve selectivity?
A: Improving purity involves refining your extraction and washing steps.
-
Utilize a pH-Swing: After extracting your compound into the organic phase under acidic conditions, you can "back-extract" it into a fresh aqueous basic solution (e.g., 1M NaOH). This will move your phenolic product into the new aqueous layer, leaving non-acidic impurities behind in the organic layer. You can then re-acidify the new aqueous layer and re-extract your purified product into a fresh organic solvent.
-
Wash the Organic Extract: Before drying and evaporating, wash the organic layer with:
-
A weak base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities that are stronger acids than your phenol.
-
Brine to remove residual water and help break any minor emulsions.
-
-
Consider Solid-Phase Extraction (SPE): SPE can offer superior selectivity and reproducibility compared to LLE.[12][13] For phenolic compounds, a mixed-mode SPE cartridge combining a strong cation exchange (SCX) material with a hydrophobic-lipophilic balanced (HLB) polymer can be highly effective at isolating phenols while removing other impurities.[10]
Experimental Protocols & Visualizations
Solvent Selection Decision Workflow
This diagram outlines the logical steps for choosing an appropriate extraction strategy.
Caption: Decision tree for extraction solvent selection.
Protocol: pH-Modified Liquid-Liquid Extraction (LLE)
This protocol details a standard procedure for extracting the target compound from an aqueous solution.
Caption: Workflow for a pH-modified LLE procedure.
Table: Comparison of Recommended LLE Solvents
| Property | Ethyl Acetate | Dichloromethane (DCM) | MTBE | Toluene |
| Polarity Index | 4.4 | 3.1 | 2.5 | 2.4 |
| Boiling Point (°C) | 77.1 | 39.6 | 55.2 | 110.6 |
| Density (g/mL) | 0.902 | 1.33 | 0.74 | 0.87 |
| Water Miscibility | Low (3.3 g/100 mL) | Very Low (1.3 g/100 mL) | Low (1.5 g/100 mL) | Very Low (0.05 g/100 mL) |
| Safety Notes | Flammable | Toxic, suspected carcinogen | Flammable, peroxide former | Flammable, toxic |
References
- K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Vertex AI Search.
- MDPI. (2024, October 2).
- Biotage. (2023, February 2).
- Environmental Protection Agency (EPA). (2025, October 15). 2-Hydroxy-1-(4-methylphenyl)propan-1-one Properties.
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Vertex AI Search.
- LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.
- University of Alberta. Conditions for Ideal Extraction Solvents.
- ResearchGate. (2023, December 26). For liquid liquid extraction of phenolic compound from water solution of phenol, which solvent should be best option?
- SciSpace.
- ACS Publications. (2025, November 6). Extraction of Phenolic Compounds with the Highly Efficient Novel Coextractants Cyclohexanone and Methyl Isobutyl Ketone. ACS Omega.
- PROMETHEUS – Protocols.
- Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
- University of Rochester, Department of Chemistry.
- KoreaScience. (2023, February 1). A Study on Extraction and Adsorption of Three Phenolic Ketones.
- BLDpharm. 2886-52-4|1-(2-Hydroxy-4-methylphenyl)propan-1-one.
- PubChem. 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one | C10H12O3.
- Cheméo. Chemical Properties of 3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one.
- MDPI. (2009, January 9). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
- PubChemLite. 1-(2-hydroxy-4-methylphenyl)propan-1-one.
- ChemicalBook. (2025, July 4). 1,1'-(Methylene-di-4,1-phenylene)bis[2-hydroxy-2-methyl-1-propanone] | 474510-57-1.
- Fluorochem. 1-(4-HYDROXY-2-METHYLPHENYL)PROPAN-1-ONE.
- ChemScene. 2886-52-4 | 1-(2-Hydroxy-4-methylphenyl)propan-1-one.
- Apollo Scientific. (2023, July 6). 1-(2-Hydroxy-4-methylphenyl)ethan-1-one.
- ResearchGate. (2025, September 19). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents | Request PDF.
- NIST WebBook. 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-.
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- 13. mdpi.com [mdpi.com]
Technical Support Center: Photostability of 2'-Hydroxy-4'-methylpropiophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Hydroxy-4'-methylpropiophenone. This guide provides in-depth answers, troubleshooting advice, and standardized protocols to address challenges related to the compound's stability under ultraviolet (UV) light.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the photochemical behavior of 2'-Hydroxy-4'-methylpropiophenone.
Q1: What is the general photostability of 2'-Hydroxy-4'-methylpropiophenone under UV light?
A1: 2'-Hydroxy-4'-methylpropiophenone, an aromatic ketone, is expected to be photosensitive. Aromatic ketones are known to undergo photochemical reactions upon absorbing UV light.[1][2][3] The presence of the ortho-hydroxyl group is particularly significant as it can facilitate intramolecular hydrogen abstraction by the excited carbonyl group, a common and efficient deactivation pathway for ortho-hydroxy aromatic ketones. This can lead to degradation over time upon exposure to UV radiation, especially in the UVA (320-400 nm) and UVB (280-320 nm) ranges.
Q2: What are the primary factors that influence the degradation rate?
A2: Several factors can significantly impact the rate of photodegradation:
-
Wavelength and Intensity of UV Light: The degradation rate is highly dependent on the overlap between the compound's UV absorbance spectrum and the emission spectrum of the light source.[4] Higher light intensity will generally lead to faster degradation.
-
Solvent: The polarity, viscosity, and hydrogen-donating ability of the solvent can influence the stability of excited states and radical intermediates, thereby affecting reaction pathways and rates.[3][5]
-
Presence of Oxygen: Dissolved oxygen can act as a quencher for the excited triplet state of the ketone or react with radical intermediates, leading to photo-oxidative products.[6] Conversely, in some cases, it can regenerate the ground state molecule, potentially slowing net degradation.
-
Concentration: At high concentrations, self-quenching or reactions between excited molecules and ground-state molecules can occur, altering the degradation kinetics.
-
pH of the Solution: The pH can affect the protonation state of the phenolic hydroxyl group, which can influence its absorption spectrum and photochemical reactivity.
Q3: What are the likely photodegradation mechanisms and products?
A3: Aromatic ketones can undergo several photochemical reactions. For 2'-Hydroxy-4'-methylpropiophenone, the most probable pathways include:
-
Norrish Type I Reaction: This involves the cleavage of the bond between the carbonyl group and the adjacent ethyl group (α-cleavage), forming an acyl radical and an ethyl radical.[1][2] These radicals can then undergo various secondary reactions, such as decarbonylation or recombination.[1][3]
-
Norrish Type II Reaction: This pathway involves intramolecular abstraction of a hydrogen atom from the γ-carbon of the propyl chain by the excited carbonyl oxygen, forming a 1,4-biradical.[1][7] This biradical can then cyclize or cleave.
-
Intramolecular Hydrogen Abstraction: The ortho-hydroxyl group provides a site for a very efficient intramolecular hydrogen abstraction by the excited carbonyl group, leading to a transient species that can revert to the starting material or undergo other reactions. This is a key photoprotective mechanism in some related molecules like oxybenzone.
The final degradation products can be complex and may include smaller aromatic fragments, alkanes, and products resulting from reactions with the solvent or oxygen.
Q4: How can I monitor the photodegradation of 2'-Hydroxy-4'-methylpropiophenone?
A4: The most common and effective method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD).[8][9] This technique allows for the separation and quantification of the parent compound and its degradation products over time.[8][10] Other useful techniques include:
-
UV-Vis Spectroscopy: To observe changes in the absorption spectrum during irradiation.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products.[6][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if volatile degradation products are expected.[9]
Section 2: Troubleshooting Experimental Issues
This section provides solutions to specific problems you may encounter during your photostability experiments.
Q: My degradation results are inconsistent and not reproducible. What could be the cause?
A: Lack of reproducibility is a common issue in photochemical experiments. Here is a troubleshooting workflow to identify the source of the problem:
Caption: Troubleshooting flowchart for inconsistent photostability results.
-
1. Light Source Verification: Ensure your lamp output is stable. Lamp intensity can decrease with age. Use a calibrated radiometer or a chemical actinometry system to ensure consistent light dosage between experiments.[13] Verify the lamp's spectral output matches your experimental requirements.
-
2. Temperature Control: Photochemical reaction rates can be temperature-dependent. Use a temperature-controlled chamber and always run a "dark control" (a sample protected from light, often by wrapping in aluminum foil) under the same temperature conditions to isolate light-induced degradation from thermal degradation.[4]
-
3. Solvent and Sample Preparation: Use high-purity (e.g., HPLC grade) solvents to avoid impurities that could act as photosensitizers or quenchers. If studying the reaction in the absence of oxygen, ensure your solvent degassing procedure (e.g., nitrogen sparging) is consistent and effective.
-
4. Analytical Method: Validate your analytical method (e.g., HPLC). Ensure it is stable, and check for consistency in sample injection volumes and processing.
Q: I am observing new peaks in my chromatogram after UV exposure. How do I identify them?
A: The appearance of new peaks indicates the formation of photodegradation products.
-
Couple HPLC to Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown compounds.[6][9] The mass-to-charge ratio (m/z) of the new peaks provides the molecular weight of the degradants, and fragmentation patterns can help elucidate their structure.
-
Forced Degradation Studies: Exposing the sample to more extreme conditions (higher light intensity or longer duration) can generate a higher concentration of the degradation products, making them easier to isolate and characterize.[14]
-
Consider Reaction Mechanisms: Based on known photochemical pathways like Norrish Type I and II reactions, you can predict the structures of likely products and see if their calculated molecular weights match the MS data.[1][3]
Section 3: Experimental Protocols
This section provides standardized, step-by-step methodologies for conducting photostability studies.
Protocol 1: Confirmatory Photostability Study in Solution (ICH Q1B)
This protocol is designed to assess the photostability of 2'-Hydroxy-4'-methylpropiophenone according to regulatory guidelines.[14]
Objective: To determine if light exposure results in an unacceptable change in the substance under standardized conditions.
Materials:
-
2'-Hydroxy-4'-methylpropiophenone
-
HPLC-grade solvent (e.g., acetonitrile or methanol)
-
Chemically inert, transparent vials (e.g., quartz or borosilicate glass)
-
Aluminum foil
-
ICH-compliant photostability chamber with cool white fluorescent and near-UV lamps.[14][15]
-
Calibrated radiometer/lux meter
-
Validated HPLC-DAD system
Procedure:
-
Sample Preparation: Prepare a solution of 2'-Hydroxy-4'-methylpropiophenone in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).
-
Aliquot Samples: Dispense the solution into at least two transparent vials.
-
Prepare Dark Control: Tightly wrap one of the vials in several layers of aluminum foil. This will serve as the dark control to measure any degradation not caused by light.[4]
-
Exposure: Place both the test sample and the dark control side-by-side in the photostability chamber.
-
Irradiation: Expose the samples until the total illumination is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt-hours per square meter.[14][13][15] Monitor the exposure using the calibrated meters.
-
Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours and final time point), withdraw aliquots from the exposed sample and the dark control.
-
Analysis: Analyze the aliquots immediately using the validated HPLC-DAD method to determine the concentration of the parent compound.
-
Data Evaluation: Compare the concentration of 2'-Hydroxy-4'-methylpropiophenone in the exposed sample to that in the dark control. A significant decrease in the exposed sample relative to the control indicates photodegradation. Quantify any major degradation products.
Caption: Workflow for a confirmatory photostability study.
Data Presentation
Results from the photostability study should be summarized in a clear format.
Table 1: Example Data from Photostability Study
| Exposure Time (hours) | Concentration in Exposed Sample (mg/mL) | % Initial Concentration (Exposed) | Concentration in Dark Control (mg/mL) | % Initial Concentration (Control) |
| 0 | 0.100 | 100.0% | 0.100 | 100.0% |
| 4 | 0.091 | 91.0% | 0.099 | 99.0% |
| 8 | 0.082 | 82.0% | 0.100 | 100.0% |
| 24 | 0.065 | 65.0% | 0.098 | 98.0% |
Section 4: Mechanistic Insights
Understanding the potential degradation pathways is crucial for predicting stability and identifying byproducts. For ortho-hydroxy aromatic ketones, the initial photochemical event is excitation to a singlet state, followed by rapid intersystem crossing to a triplet state.
Caption: Potential photodegradation pathways for an aromatic ketone.
The triplet state is the primary precursor for the degradative Norrish reactions.[1][3]
-
Norrish Type I (α-cleavage): The bond between the carbonyl carbon and the ethyl group breaks, forming two radical species. This is a common pathway for propiophenones.
-
Norrish Type II: This pathway is possible due to the propyl chain. It involves the abstraction of a hydrogen from the terminal methyl group (the γ-carbon) by the carbonyl oxygen.
The presence of the ortho-hydroxyl group introduces a competitive and often dominant deactivation pathway through intramolecular hydrogen transfer, which can significantly influence the overall quantum yield of degradation.
References
-
Norrish reaction - Wikipedia. Wikipedia. Available at: [Link]
-
Photostability testing theory and practice - Q1 Scientific. (2021, July 28). Q1 Scientific. Available at: [Link]
-
Photodegradation Illuminated: New analytical tools for studying photochemical processes. (2023, June 28). University of Amsterdam. Available at: [Link]
-
Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. (2019, May 9). MDPI. Available at: [Link]
-
presentation on norrish type 1 and norrish type 2. (n.d.). SlideShare. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Available at: [Link]
-
The application of voltammetric techniques for the detection and monitoring of the photocatalytic degradati. (n.d.). Queen's University Belfast. Available at: [Link]
-
Photostability. (n.d.). IAGIM. Available at: [Link]
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Development of an HPLC-DAD method for the simultaneous analysis of four xenoestrogens in water and its application for monitoring photocatalytic degradation. (n.d.). PMC. Available at: [Link]
-
Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. (n.d.). Pharmaceutical Technology. Available at: [Link]
-
Norrish' type I and II reactions and their role in the building of photochemical science. (2021, January 2). Photochemical & Photobiological Sciences. Available at: [Link]
-
Development of analytical methods for the detection and quantification of onium photoacid generator cations and thei. (2020, April 20). Regulations.gov. Available at: [Link]
-
Applications of Norrish type I and II reactions in the total synthesis of natural products. (2021, September 18). SciSpace. Available at: [Link]
-
A study of Norrish type II reactions of aryl alkyl ketones included within zeolites. (n.d.). ACS Publications. Available at: [Link]
-
Photostability Testing. (2025, June 25). Sampled. Available at: [Link]
-
Aromatic Ketones as Photocatalysts: Combined Action as Triplet Photosensitiser and Ground State Electron Acceptor. (2025, August 6). ResearchGate. Available at: [Link]
-
Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020, March 25). ACS Publications. Available at: [Link]
-
Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols. (n.d.). RSC Publishing. Available at: [Link]
-
Effect of alkyl substituents on photorelease from butyrophenone derivatives. (2010, March 5). PubMed. Available at: [Link]
-
Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments A review of kinetic data of. (n.d.). CONICET. Available at: [Link]
-
Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. (n.d.). CORE. Available at: [Link]
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (2021, May 29). MDPI. Available at: [Link]
-
Verification of the Influence of the 2-Hydroxy-2-methylpropiophenone (Photoinitiator) Content in Hydrogel Materials on Their Physicochemical Properties and Surface Morphology. (2022, December 26). MDPI. Available at: [Link]
-
Recovery of acetophenones from acetophenone hydrazones using ultraviolet radiation and chlorinated solvents. An experimental and theoretical investigation. (n.d.). ResearchGate. Available at: [Link]
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. Available at: [Link]
-
Synthesis, glycosylation and photolysis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) protected glycopyranosides. (2009, September 21). PubMed. Available at: [Link]
-
Photoexcited States of UV Absorbers, Benzophenone Derivatives. (2025, August 10). ResearchGate. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the H-NMR Spectrum of 1-(2-Hydroxy-4-methylphenyl)propan-1-one
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel and existing chemical entities is paramount. For researchers working with phenolic ketones, a class of compounds with significant biological activities, a deep understanding of their spectroscopic signatures is essential. This guide provides an in-depth analysis of the ¹H-NMR spectrum of 1-(2-Hydroxy-4-methylphenyl)propan-1-one, offering a comparative perspective against other analytical techniques and a robust experimental protocol for data acquisition.
I. Deciphering the ¹H-NMR Spectrum: A Proton-by-Proton Analysis
The structural features of 1-(2-Hydroxy-4-methylphenyl)propan-1-one give rise to a distinct ¹H-NMR spectrum. The presence of an aromatic ring, a hydroxyl group, a methyl group, and a propanoyl chain results in a series of signals with characteristic chemical shifts, multiplicities, and coupling constants.
A. The Aromatic Region (δ 6.5-8.0 ppm):
The trisubstituted benzene ring exhibits a complex splitting pattern due to the coupling between the three aromatic protons.[1]
-
H-6 (ortho to C=O, meta to -OH): This proton is expected to resonate at the most downfield position in the aromatic region (around δ 7.6 ppm) due to the strong deshielding effect of the adjacent carbonyl group. It will likely appear as a doublet, with coupling to the meta proton (H-5). The typical ortho coupling constant is in the range of 6-10 Hz.[2][3]
-
H-5 (meta to C=O, ortho to -OH and -CH₃): This proton will be influenced by both the electron-withdrawing carbonyl group and the electron-donating hydroxyl and methyl groups. Its signal is anticipated to be a doublet of doublets, arising from coupling to both the ortho (H-6) and meta (H-3) protons. The meta coupling constant is typically smaller, around 1-3 Hz.[2][3][4]
-
H-3 (ortho to -OH, meta to C=O): This proton will likely appear at the most upfield position in the aromatic region, shielded by the electron-donating hydroxyl group. It should appear as a singlet or a very finely split doublet due to a small meta coupling to H-5.
B. The Aliphatic Region (δ 0.9-3.0 ppm):
The propanoyl chain gives rise to two distinct signals:
-
Methylene Protons (-CH₂-): These protons, adjacent to the carbonyl group, are deshielded and will appear as a quartet around δ 2.9 ppm. The splitting is due to coupling with the neighboring methyl protons.
-
Methyl Protons (-CH₃ of ethyl): These protons will resonate further upfield as a triplet around δ 1.2 ppm, split by the adjacent methylene protons.
C. The Methyl Group on the Aromatic Ring (-CH₃):
The methyl group attached to the aromatic ring will appear as a sharp singlet around δ 2.4 ppm.
D. The Phenolic Hydroxyl Proton (-OH):
The chemical shift of the phenolic hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. Due to intramolecular hydrogen bonding with the adjacent carbonyl group, this proton is expected to be significantly deshielded and may appear as a broad singlet at a very downfield position (δ 10-13 ppm).[5]
II. Experimental Protocol for High-Quality ¹H-NMR Data Acquisition
Obtaining a clean and well-resolved ¹H-NMR spectrum is crucial for accurate structural interpretation. The following protocol outlines the key steps for preparing and analyzing a sample of 1-(2-Hydroxy-4-methylphenyl)propan-1-one.
A. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble.[6][7] Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds.[8]
-
Concentration: Prepare a solution with an optimal concentration. For ¹H-NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is generally sufficient.[9]
-
Filtration: To ensure a homogeneous magnetic field, it is critical to remove any solid particles.[9] Filter the sample solution through a pipette with a small cotton or glass wool plug directly into a clean, dry NMR tube.[8]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).
B. Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.
-
Shimming: Carefully shim the magnetic field to achieve maximum homogeneity, which will result in sharp, symmetrical peaks.[6]
-
Acquisition Parameters:
-
Set an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Use a sufficient relaxation delay to allow for complete relaxation of the protons between scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons for each peak.
-
III. Tabulated ¹H-NMR Data Summary
The following table summarizes the expected ¹H-NMR spectral data for 1-(2-Hydroxy-4-methylphenyl)propan-1-one.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~12.0 | Singlet (broad) | 1H | - | Phenolic -OH |
| ~7.6 | Doublet | 1H | ~8.0 (ortho) | Aromatic H-6 |
| ~6.8 | Doublet of Doublets | 1H | ~8.0 (ortho), ~2.0 (meta) | Aromatic H-5 |
| ~6.7 | Doublet | 1H | ~2.0 (meta) | Aromatic H-3 |
| ~2.9 | Quartet | 2H | ~7.5 | -CO-CH₂-CH₃ |
| ~2.4 | Singlet | 3H | - | Ar-CH₃ |
| ~1.2 | Triplet | 3H | ~7.5 | -CO-CH₂-CH₃ |
Note: Predicted chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.
IV. Comparison with Alternative Analytical Techniques
While ¹H-NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves a combination of spectroscopic techniques.
A. ¹³C-NMR Spectroscopy:
-
Complementary Information: ¹³C-NMR provides information about the carbon skeleton of the molecule.
-
Expected Signals: One would expect to see distinct signals for the carbonyl carbon (highly deshielded, >190 ppm), the aromatic carbons (δ 110-160 ppm), the aliphatic carbons of the propanoyl chain, and the methyl carbon on the ring.[10][11]
-
Limitations: ¹³C-NMR is inherently less sensitive than ¹H-NMR, requiring more sample or longer acquisition times. It does not provide information about proton-proton coupling.
B. Infrared (IR) Spectroscopy:
-
Functional Group Identification: IR spectroscopy is excellent for identifying key functional groups.
-
Characteristic Absorptions: For 1-(2-Hydroxy-4-methylphenyl)propan-1-one, one would expect to see a broad O-H stretching band (around 3200-3600 cm⁻¹) due to the hydroxyl group, a strong C=O stretching band for the ketone (around 1650-1700 cm⁻¹), C-H stretching bands for the aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring.[12][13][14][15] The position of the C=O stretch can be lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding.[13][15][16]
-
Limitations: IR spectroscopy provides limited information about the overall connectivity of the molecule.
C. Mass Spectrometry (MS):
-
Molecular Weight and Fragmentation: MS provides the exact molecular weight of the compound and information about its fragmentation pattern, which can help in confirming the structure.[17] For 1-(2-Hydroxy-4-methylphenyl)propan-1-one, the molecular ion peak (M⁺) would be expected at m/z 164.[18]
-
Hyphenated Techniques: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate the compound from a mixture and obtain its mass spectrum.[17][19]
-
Limitations: MS does not directly provide information about the specific arrangement of atoms within the molecule.
References
-
Aromatic Proton Coupling Constants. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Retrieved February 22, 2026, from [Link]
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Duke University Health System. (2026). Coupling constants. The Duke NMR Center. Retrieved February 22, 2026, from [Link]
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Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved February 22, 2026, from [Link]
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ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved February 22, 2026, from [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved February 22, 2026, from [Link]
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JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved February 22, 2026, from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 22, 2026, from [Link]
- Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6, 41-46.
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Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved February 22, 2026, from [Link]
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The Infrared spectrum of 4-hydroxy-4-methyl-2-pentanone. (n.d.). Retrieved February 22, 2026, from [Link]
- Sánchez-Rangel, J. C., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Molecules, 26(18), 5468.
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved February 22, 2026, from [Link]
- Deligeorgiev, T., et al. (n.d.). Shifts of Absorption, Fluorescence and NMR Spectra of Some 2-Hydroxyacetophenone Derivatives in Binary and Ternary Solutions. Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi, Tomul LVI, s.
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved February 22, 2026, from [Link]
-
Chegg. (2020, April 22). Proton NMR from the Nitration of 2'-hydroxyacetophenone. Retrieved February 22, 2026, from [Link]
- Hergert, H. L., & Kurth, E. F. (1953). The infrared absorption spectra of some aromatic hydroxy-ketones. Journal of the American Chemical Society, 75(7), 1622–1625.
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Acetophenone H NMR. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]
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Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved February 22, 2026, from [Link]
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University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 22, 2026, from [Link]
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved February 22, 2026, from [Link]
- Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328–2375.
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OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. NC State University Libraries. Retrieved February 22, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2'-Hydroxyacetophenone. PubChem. Retrieved February 22, 2026, from [Link]
- Abraham, R. J., et al. (2004). H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 42(5), 453-465.
-
Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. (n.d.). Retrieved February 22, 2026, from [Link]
-
1-(2-hydroxy-4-methylphenyl)propan-1-one. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
Acetophenone, 2-chloro-. (n.d.). SpectraBase. Retrieved February 22, 2026, from [Link]
-
Signal Areas. (n.d.). Retrieved February 22, 2026, from [Link]
-
1-(2-hydroxyphenyl)-2-methyl-propan-1-one. (n.d.). SpectraBase. Retrieved February 22, 2026, from [Link]
- Al-Tannak, N. F., & Lipkie, T. (2021). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Molecules, 26(21), 6439.
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Chemical shifts. (n.d.). Retrieved February 22, 2026, from [Link]
- Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 45(7), 563-570.
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Brown, D. (n.d.). low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone. Doc Brown's Chemistry. Retrieved February 22, 2026, from [Link]
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New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
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de Albuquerque, C. A. B., et al. (n.d.). -1H-NMR spectrum (400MHz; CDCl3) of procedure C. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved February 22, 2026, from [Link]
- Sánchez-Rangel, J. C., et al. (2025, October 15). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Molecules, 26(18), 5468.
-
U.S. Environmental Protection Agency. (2025, October 15). 2-Hydroxy-1-(4-methylphenyl)propan-1-one Properties. CompTox Chemicals Dashboard. Retrieved February 22, 2026, from [Link]
- Balogh, M. P. (2020, December 19). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines.
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Comparative Analysis of FTIR Spectral Signatures: 2'-Hydroxy-4'-methylpropiophenone vs. Structural Analogs
Executive Summary & Disambiguation
Target Compound: 2'-Hydroxy-4'-methylpropiophenone
-
Structure: A propiophenone core with a hydroxyl group at the ortho (2') position and a methyl group at the para (4') position on the phenyl ring.
-
Key Feature: Strong intramolecular hydrogen bonding (Resonance-Assisted Hydrogen Bond - RAHB) between the carbonyl oxygen and the ortho-hydroxyl proton.
Disambiguation Warning: Do not confuse this compound with 2-Hydroxy-2-methylpropiophenone (Darocur 1173), a common photoinitiator where the hydroxyl group is on the alkyl chain (alpha-carbon), not the aromatic ring. This guide focuses strictly on the ring-substituted phenol derivative used often as an intermediate in flavonoid synthesis and Fries rearrangements.
Mechanistic Theory: The Chelation Effect
To accurately identify 2'-Hydroxy-4'-methylpropiophenone, one must understand the Chelation Effect . Unlike standard ketones, the ortho-hydroxyl group locks the molecule into a planar, six-membered pseudo-ring via an intramolecular hydrogen bond.
The Spectral Consequences
-
Carbonyl (C=O) Red Shift: The hydrogen bond draws electron density away from the carbonyl oxygen, lengthening the C=O bond and reducing its force constant. This shifts the absorption to a significantly lower wavenumber (1630–1640 cm⁻¹) compared to non-hydroxylated analogs (1680–1700 cm⁻¹).
-
Hydroxyl (O-H) Broadening: The O-H bond is weakened and the proton oscillates in a wider potential well, causing the O-H stretch to become extremely broad and often shift into the C-H stretching region (2500–3300 cm⁻¹), making it distinct from the sharp "free" phenol peak (~3600 cm⁻¹).
Visualizing the Mechanism
Figure 1: The mechanistic pathway causing the diagnostic spectral shift in ortho-hydroxy ketones.
Comparative Spectral Analysis
This section compares the target compound against two critical controls to validate its identity:
-
4'-Methylpropiophenone: (Control for the Methyl group; lacks the OH).
-
2'-Hydroxypropiophenone: (Control for the ortho-OH; lacks the Methyl).
Table 1: Key Absorption Peaks & Assignments
| Functional Group | Vibration Mode | Target: 2'-OH-4'-Me-Propiophenone | Control 1: 4'-Me-Propiophenone | Control 2: 2'-OH-Propiophenone | Diagnostic Note |
| Carbonyl (C=O) | Stretching | 1630 – 1645 cm⁻¹ | 1680 – 1695 cm⁻¹ | 1635 – 1645 cm⁻¹ | Primary Indicator. The <1650 shift confirms the ortho-OH is present.[1][2] |
| Hydroxyl (O-H) | Stretching | 2600 – 3300 cm⁻¹ (Broad) | Absent | 2600 – 3300 cm⁻¹ (Broad) | Often overlaps with C-H stretches; looks like a "hump" rather than a sharp peak. |
| Aromatic Ring | C=C Stretching | 1600 – 1615 cm⁻¹ | 1605 – 1610 cm⁻¹ | 1600 – 1610 cm⁻¹ | The 1,2,4-substitution pattern may split these peaks.[3] |
| Methyl/Alkyl | C-H Stretching | 2920 – 2980 cm⁻¹ | 2920 – 2980 cm⁻¹ | Weaker (Ethyl only) | Confirms the aliphatic chain and the methyl substituent. |
| Fingerprint | Out-of-Plane Bending | 800 – 860 cm⁻¹ | ~820 cm⁻¹ (para) | ~750 cm⁻¹ (ortho) | 1,2,4-trisubstitution usually shows peaks around 800-860 cm⁻¹. |
Experimental Protocol: Self-Validating Identification
To ensure scientific integrity, follow this decision-tree protocol. This method validates the spectrum by ruling out common false positives (like water contamination or non-chelated isomers).
Step-by-Step Workflow
-
Sample Preparation:
-
Preferred:ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal. This method minimizes water interference which can confuse the O-H region.
-
Alternative: KBr Pellet (1-2 mg sample in 100 mg KBr). Warning: Ensure KBr is bone-dry; adsorbed water mimics the broad O-H of the target.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹[4]
-
Scans: 32 (minimum) to reduce noise in the fingerprint region.
-
Range: 4000 – 600 cm⁻¹.
-
-
Validation Logic (The Decision Tree):
Figure 2: Logical workflow for confirming chemical identity based on spectral features.
Detailed Discussion & Troubleshooting
The "Missing" Hydroxyl Peak
Researchers often panic when they do not see a sharp peak at 3500–3600 cm⁻¹. This is normal for this compound.
-
Observation: The O-H stretch in 2'-hydroxy-4'-methylpropiophenone is involved in a strong 6-membered ring hydrogen bond.
-
Result: The peak broadens significantly and shifts down to 2600–3200 cm⁻¹, often appearing as a broad underlying "mound" beneath the sharp C-H alkyl stretches.
-
Verification: If you dilute the sample in a non-polar solvent (like CCl₄) and the peak remains broad and shifted, the H-bond is intramolecular (correct). If it sharpens and moves to 3600 cm⁻¹, the H-bond was intermolecular (incorrect; likely wet sample or different isomer).
Differentiation from Isomers
-
vs. 4'-Hydroxypropiophenone: The para-isomer (4'-OH) cannot form an intramolecular H-bond. Its C=O will appear at ~1670–1680 cm⁻¹ (higher energy) and its O-H will be sharper and higher (unless solid-state intermolecular bonding is strong, but the C=O position is the definitive tie-breaker).
-
vs. 3'-Methyl isomer: The fingerprint region (out-of-plane C-H bending) is the only reliable way to distinguish the methyl position (4' vs 3') if the 2'-OH is present in both. 4'-substitution typically yields a cleaner band structure in the 800–850 cm⁻¹ range (two adjacent free hydrogens).
References
-
NIST Mass Spectrometry Data Center. IR Spectrum of 4'-Methylpropiophenone. NIST Chemistry WebBook, SRD 69.[3][5][6] Available at: [Link]
-
NIST Mass Spectrometry Data Center. IR Spectrum of 2'-Hydroxypropiophenone.[5] NIST Chemistry WebBook, SRD 69.[3][5][6] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for Chelation/RAHB shifts in ortho-hydroxy ketones).
- Martin, R. (1997). The Fries Rearrangement. Organic Preparations and Procedures International.
Sources
- 1. 4'-Methylpropiophenone(5337-93-9) IR Spectrum [chemicalbook.com]
- 2. 2-Hydroxy-2-methylpropiophenone(7473-98-5) IR Spectrum [chemicalbook.com]
- 3. CN104370727A - Method for synthesizing p-hydroxypropiophenone - Google Patents [patents.google.com]
- 4. Verification of the Influence of the 2-Hydroxy-2-methylpropiophenone (Photoinitiator) Content in Hydrogel Materials on Their Physicochemical Properties and Surface Morphology | MDPI [mdpi.com]
- 5. ortho-Hydroxypropiophenone [webbook.nist.gov]
- 6. 4'-Methylpropiophenone [webbook.nist.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 1-(2-Hydroxy-4-methylphenyl)propan-1-one
This guide provides essential safety, handling, and disposal protocols for 1-(2-Hydroxy-4-methylphenyl)propan-1-one (CAS No. 2886-52-4), tailored for research scientists and drug development professionals. The information herein is synthesized from authoritative safety data sheets and chemical supplier information to ensure a robust and reliable resource for laboratory personnel.
Hazard Identification and GHS Classification
1-(2-Hydroxy-4-methylphenyl)propan-1-one is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential hazards to mitigate risks effectively.
GHS Pictogram:
[1]Signal Word: Warning[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A related compound, 1-(2-Hydroxy-4-methylphenyl)ethan-1-one, is also suspected of causing genetic defects, damaging the unborn child, and being very toxic to aquatic life[2]. While these specific classifications are not listed for the propane analogue, it is prudent to handle the compound with appropriate caution, assuming similar potential hazards.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact.
| PPE Component | Specifications and Rationale |
| Hand Protection | Handle with chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3] Gloves must be inspected for integrity before each use.[3] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield may be required for splash-prone procedures. |
| Skin and Body Protection | Wear protective, fire/flame resistant, and impervious clothing.[3][4] A lab coat is the minimum requirement. For larger quantities or increased risk of spillage, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | Use only in a well-ventilated area, such as a certified chemical fume hood.[2] If engineering controls are insufficient or for emergency situations, use a full-face respirator with appropriate cartridges.[4] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling
-
Ventilation: Always handle this compound in a well-ventilated place, preferably within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[3]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[2] Wash hands and any exposed skin thoroughly after handling.[5]
-
Ignition Sources: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[3] Keep away from heat and all sources of ignition.[3]
-
Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[2]
Storage
-
Container: Store in a tightly closed, suitable container.[3] Polyethylene or polypropylene containers are recommended.[2]
-
Conditions: Keep the container in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities: Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents and strong bases.[3][6]
Emergency Procedures
Immediate and appropriate response to an exposure or spill is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[3][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[3] Call a doctor or Poison Control Center immediately.[3] |
Accidental Release Measures
-
Minor Spills:
-
Major Spills:
Disposal Plan
Proper disposal of 1-(2-Hydroxy-4-methylphenyl)propan-1-one and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Chemical Disposal
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]
-
Discharge into the environment must be avoided.[3]
Container Disposal
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[3]
Workflow Diagrams
The following diagrams illustrate the standard operating procedures for handling and disposal.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
